molecular formula C17H18N4OS2 B10995905 N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B10995905
M. Wt: 358.5 g/mol
InChI Key: WZTWFYBPTJGVLC-UHFFFAOYSA-N
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Description

This compound features a thiazole-5-carboxamide core substituted with a 1H-pyrrol-1-yl group at the 2-position and a cyclohepta[d][1,3]thiazol-2-ylidene moiety at the N-position. Its synthesis likely follows pathways analogous to other thiazole carboxamides, involving nitrile coupling, hydrolysis, and amide bond formation .

Properties

Molecular Formula

C17H18N4OS2

Molecular Weight

358.5 g/mol

IUPAC Name

4-methyl-2-pyrrol-1-yl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H18N4OS2/c1-11-14(24-17(18-11)21-9-5-6-10-21)15(22)20-16-19-12-7-3-2-4-8-13(12)23-16/h5-6,9-10H,2-4,7-8H2,1H3,(H,19,20,22)

InChI Key

WZTWFYBPTJGVLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC4=C(S3)CCCCC4

Origin of Product

United States

Preparation Methods

Industrial Production:: Industrial-scale production methods are proprietary and closely guarded by pharmaceutical companies. it likely involves efficient and scalable processes to meet demand.

Chemical Reactions Analysis

Reactions::

    Oxidation: The thiazole moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: The compound’s thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide have shown efficacy against a range of bacterial strains. A study documented the antibacterial effects of thiazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating their potential as antimicrobial agents .

Anticancer Activity

Thiazole-containing compounds have been investigated for their anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For example, certain thiazole derivatives have been reported to inhibit specific kinases involved in cancer progression . The compound may share similar mechanisms due to its structural characteristics.

Anticonvulsant Effects

Thiazoles have also been studied for their anticonvulsant properties. Analogues of this compound have demonstrated effectiveness in reducing seizure activity in animal models. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance anticonvulsant potency .

Case Studies

Several studies have explored the applications of thiazole derivatives similar to the compound :

StudyFindings
Kashyap et al. (2024) Documented antimicrobial activity of various thiazole derivatives against multiple bacterial strains .
MDPI Review (2022) Highlighted the diverse applications of thiazoles in drug development for conditions such as epilepsy and cancer .
Patents (2014) Discussed improvements in organic compounds with potential applications in pharmaceuticals .

Mechanism of Action

The compound’s mechanism of action remains speculative without experimental data. it could interact with specific molecular targets, affecting cellular processes or signaling pathways.

Biological Activity

N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic compound with potential biological activity. This article explores its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by a thiazole ring and a cycloheptathiazole moiety. Its molecular formula is C16H22N4S2C_{16}H_{22}N_4S_2, indicating the presence of nitrogen and sulfur atoms that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with thiazole and pyrrole moieties exhibit antimicrobial properties. For instance:

  • Anti-bacterial Activity : In vitro studies have demonstrated that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The compound's structural analogs have shown promise as anticancer agents:

  • Cytotoxicity : Assays using the MTT method on cancer cell lines (e.g., A549 for lung cancer and MCF-7 for breast cancer) revealed significant cytotoxic effects. Compounds similar to the target compound exhibited IC50 values in the micromolar range .

Antiparasitic Activity

Compounds containing thiazole rings have been evaluated for their antiparasitic effects:

  • Anti-malarial and Anti-trypanosomal Activity : Some derivatives demonstrated moderate activity against Plasmodium falciparum and Trypanosoma brucei. For example, one study reported 65% viability against PLDH (Plasmodium lactate dehydrogenase) at specific concentrations .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA or inhibit DNA synthesis by targeting topoisomerases.
  • Membrane Disruption : The lipophilic nature of the compound suggests it could integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies

Several studies have explored the biological activities of thiazole-containing compounds:

  • A study conducted by Kaye et al. highlighted the synthesis and evaluation of thiazole derivatives where one compound exhibited significant anti-malarial activity with a 65% reduction in parasite viability .
  • Another investigation into pyrrole-thiazole hybrids indicated promising anticancer effects against multiple cancer cell lines with varying degrees of potency .

Data Summary

Biological ActivityAssay TypeResultReference
Anti-bacterialIn vitroInhibition of S.aureus
Anti-cancerMTT AssayIC50 in µM range
Anti-malarialPLDH Viability Assay65% viability
Anti-trypanosomalViability Assay52% T.brucei viability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with kinase inhibitors (e.g., dasatinib) and bacterial sortase inhibitors. Key comparisons include:

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Thiazole carboxamide Cycloheptathiazole, pyrrole Not reported (hypothesized kinase/sortase inhibition) N/A
Dasatinib (BMS-354825) Thiazole carboxamide Chloro-methylphenyl, pyrimidinylamino Pan-Src kinase inhibitor
Compound 6 () Thiazole carboxamide Tetrahydrobenzothiazole, N-methyl Sortase inhibitor (IC50: 30–70 μg/mL)
N-Substituted analogs () Thiazole carboxamide Pyridinyl, various amines Varied (kinase inhibition, antimicrobial)

Key Structural Differences and Implications

  • Cycloheptathiazole vs. However, the pyrrole substituent could improve solubility relative to dasatinib’s chloro-methylphenyl group .
  • Pyrrole vs. Pyridinyl (): The 1H-pyrrol-1-yl group may offer distinct electronic effects (e.g., weaker basicity) compared to pyridinyl substituents, influencing target affinity or metabolic stability .

ADMET and Pharmacokinetic Considerations

  • Metabolic Stability: The pyrrole group is less prone to oxidative metabolism than pyridinyl or aniline groups, suggesting longer half-life .

Table 1: Comparative Analysis of Key Properties

Property Target Compound Dasatinib Compound 6 ()
Molecular Weight (g/mol) ~400 (estimated) 488.01 ~350 (estimated)
logP (Predicted) ~3.5 2.9 ~2.8
Key Functional Groups Cycloheptathiazole, pyrrole Pyrimidine, chloro-methyl Tetrahydrobenzothiazole
Hypothesized Targets Kinases, sortases Src-family kinases Sortase A
Solubility Moderate (polar pyrrole) Low (hydrophobic groups) Moderate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, and what factors influence yield optimization?

  • Methodology : Synthesis typically involves multi-step heterocyclic condensation. For example, thiazole and cycloheptathiazole precursors are coupled via carboxamide linkages under anhydrous conditions. Reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature (50–80°C), and catalysts (e.g., copper sulfate in click chemistry) critically impact yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard .
  • Data : Yields for analogous thiazole derivatives range from 61% to 85%, depending on substituent steric effects and reaction time (16–24 hours) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and analytical techniques?

  • Methodology :

  • IR Spectroscopy : Detect characteristic peaks for C=O (1650–1700 cm⁻¹), C=N (1600–1640 cm⁻¹), and thiazole ring vibrations (690–750 cm⁻¹) .
  • ¹H NMR : Identify pyrrole protons (δ 6.5–7.2 ppm), methyl groups (δ 2.1–2.5 ppm), and cycloheptathiazole protons (δ 1.5–2.0 ppm for aliphatic hydrogens) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What computational and experimental strategies are effective for studying the compound’s tautomeric behavior and electronic properties?

  • Methodology :

  • DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to predict tautomeric equilibria (e.g., thione-thiol shifts) and frontier molecular orbitals (HOMO-LUMO gaps) .
  • UV-Vis Spectroscopy : Correlate experimental λ_max (e.g., 280–320 nm for thiazoles) with TD-DFT results to validate electronic transitions .
    • Data : For similar thiazolidinones, HOMO-LUMO gaps of 3.5–4.2 eV indicate moderate reactivity toward electrophiles .

Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

  • Methodology :

  • Dose-Response Assays : Perform MIC (Minimum Inhibitory Concentration) and IC₅₀ (cytotoxicity) tests in parallel using standardized cell lines (e.g., HEK-293 for toxicity) and microbial strains (e.g., S. aureus) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects; for example, 4-methyl and pyrrole groups may enhance membrane permeability but introduce off-target interactions .
    • Data : Analogous carboxamides show antimicrobial activity at 10–50 µg/mL but cytotoxicity above 100 µg/mL, suggesting a narrow therapeutic window .

Q. What advanced separation technologies are suitable for isolating stereoisomers or byproducts during synthesis?

  • Methodology :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Membrane Separation : Nanofiltration (MWCO 200–500 Da) can remove low-molecular-weight impurities while retaining the target compound .

Q. How can AI-driven tools like COMSOL Multiphysics optimize reaction conditions for large-scale synthesis?

  • Methodology :

  • Process Simulation : Model heat/mass transfer in batch reactors to identify temperature gradients or mixing inefficiencies .
  • Machine Learning : Train algorithms on historical yield data (e.g., solvent, catalyst, temperature) to predict optimal parameters for new derivatives .
    • Data : AI models have reduced optimization time for similar heterocycles by 40% while improving yield reproducibility .

Key Considerations for Researchers

  • Stereochemical Complexity : The cycloheptathiazole core may adopt multiple conformations; X-ray crystallography is recommended for unambiguous confirmation .
  • Biological Assay Design : Use positive controls (e.g., ciprofloxacin for antimicrobial tests) and account for solvent cytotoxicity (e.g., DMSO <1% v/v) .
  • Data Reproducibility : Document reaction conditions meticulously (e.g., argon atmosphere, anhydrous solvents) to mitigate batch-to-batch variability .

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